![molecular formula C10H10N2O3S B068822 N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 175202-81-0](/img/structure/B68822.png)
N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is a chemical compound with the molecular formula C10H10N2O3S .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazine ring, which is a system containing a benzene ring fused with a thiazine ring . The compound also contains an acetamide group attached to the benzothiazine ring .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a part of the compound, has been reported to have antimicrobial properties . This suggests that our compound could potentially be used in the development of new antimicrobial drugs.
Antiviral Activity
The same ring has also been associated with antiviral activity . This indicates that the compound could be explored for its potential use in antiviral therapies.
Antihypertensive Properties
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antihypertensive properties . This suggests that the compound could be used in the treatment of high blood pressure.
Antidiabetic Activity
The compound’s ring structure has been associated with antidiabetic activity . This indicates that the compound could potentially be used in the management of diabetes.
Anticancer Properties
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have anticancer properties . This suggests that the compound could be explored for its potential use in cancer therapies.
KATP Channel Activators
The compound has been evaluated as a pancreatic β-cells KATP-channel opener . This suggests that it could be used in the treatment of conditions related to the function of pancreatic β-cells, such as diabetes.
AMPA Receptor Modulators
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have properties of AMPA receptor modulators . This indicates that the compound could be used in the treatment of neurological disorders.
HCV Polymerase Inhibitors
A series of compounds similar to our compound have been screened as HCV polymerase inhibitors . This suggests that the compound could potentially be used in the treatment of Hepatitis C.
Wirkmechanismus
Target of Action
The primary target of N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is an enzyme known as DIMBOA-beta-D-glucosidase . This enzyme is involved in the production of hydroxamic acids from hydroxamic acid glucosides .
Mode of Action
The compound interacts with its target enzyme, DIMBOA-beta-D-glucosidase, and acts as a substrate for it . The interaction between the compound and the enzyme leads to the production of hydroxamic acids .
Biochemical Pathways
The compound is involved in the biochemical pathway that leads to the production of hydroxamic acids from hydroxamic acid glucosides . Hydroxamic acids are known to play a role in plant defense against pests .
Pharmacokinetics
The compound’s interaction with its target enzyme suggests that it may be metabolized in the process of producing hydroxamic acids .
Result of Action
The action of N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide results in the production of hydroxamic acids . These acids are known to play a role in plant defense against pests .
Eigenschaften
IUPAC Name |
N-hydroxy-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c13-9(12-15)5-8-10(14)11-6-3-1-2-4-7(6)16-8/h1-4,8,15H,5H2,(H,11,14)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDWCJNGBPZOBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381168 |
Source
|
Record name | N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |
CAS RN |
175202-81-0 |
Source
|
Record name | N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How was N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide identified as a potential Enterococcus faecalis peptide deformylase inhibitor?
A1: Researchers used a combined approach of virtual screening and microbiological assays. First, they virtually screened the ZINC database, targeting the binding site of Enterococcus faecalis peptide deformylase. N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide was among the compounds identified through this virtual screening process. Subsequent microbiological assays confirmed its growth inhibition activity against Enterococcus faecalis [].
Q2: What is the significance of identifying new Enterococcus faecalis peptide deformylase inhibitors?
A2: The increasing threat of antibacterial resistance necessitates the discovery of new antibiotics with novel mechanisms of action []. Peptide deformylase, an enzyme essential for bacterial protein synthesis, represents a promising target for new antibacterial agents. Identifying potent inhibitors of this enzyme, like N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, offers a potential solution to combat antibiotic resistance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.